diABZI STING agonist-1 trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

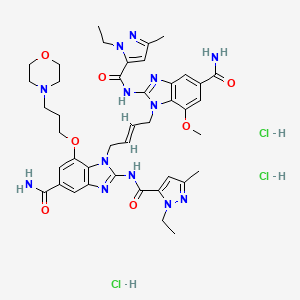

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H/b9-8+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKESNWHACHILIV-BILRHTGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H54Cl3N13O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

diABZI STING Agonist-1 Trihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

diABZI STING agonist-1 trihydrochloride is a potent, non-nucleotide, small-molecule activator of the Stimulator of Interferon Genes (STING) pathway.[1] As a key mediator of innate immunity, the STING pathway plays a critical role in the host defense against pathogens and in anti-tumor immunity. diABZI has garnered significant interest for its therapeutic potential in oncology and infectious diseases due to its ability to be administered systemically and induce a robust and durable immune response.[1][2] This technical guide provides an in-depth overview of the mechanism of action of diABZI, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

diABZI is a dimeric amidobenzimidazole compound that functions as a direct agonist of the STING protein.[1][2] Unlike the natural STING ligand, cyclic GMP-AMP (cGAMP), which induces a "closed" conformation of the STING dimer, diABZI binding stabilizes an "open" lid conformation.[1] This unique binding mode is crucial for its potent activity.

Upon binding to the STING dimer, which is primarily localized on the endoplasmic reticulum (ER), diABZI induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[3] TBK1 then phosphorylates both itself and the C-terminal tail of STING. This phosphorylation event creates a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Recruited IRF3 is subsequently phosphorylated by TBK1, leading to its dimerization and translocation to the nucleus.[3]

In the nucleus, phosphorylated IRF3, along with other transcription factors such as NF-κB, drives the expression of a wide range of pro-inflammatory cytokines and chemokines, most notably type I interferons (IFN-α and IFN-β).[3] These secreted interferons then act in an autocrine and paracrine manner to activate the JAK-STAT signaling pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state and promote an adaptive immune response.

Signaling Pathway Diagram

Caption: diABZI binding to the STING dimer initiates a phosphorylation cascade.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of diABZI

| Parameter | Cell Line/System | Value | Reference |

| EC50 for IFN-β Secretion | Human PBMCs | 130 nM | [4] |

| EC50 for human STING | - | 130 nM | [4] |

| EC50 for mouse STING | - | 186 nM | [4] |

| EC50 for IFN-β Secretion | Murine Splenocytes | 0.17 ± 6.6 µM | [5] |

Table 2: In Vivo Activity and Pharmacokinetics of diABZI

| Parameter | Animal Model | Dose | Value | Reference |

| Half-life (t1/2) | BALB/c Mice | 3 mg/kg (intravenous) | 1.4 hours | [6] |

| Tumor Growth Inhibition | CT-26 Colorectal Cancer Model | 3 mg/kg | Significant inhibition | [1] |

| Antiviral Activity | SARS-CoV-2 Infected K18-hACE2 Mice | - | Complete protection | [7] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of diABZI.

Western Blotting for STING Pathway Activation

This protocol is used to detect the phosphorylation of key proteins in the STING signaling cascade, confirming pathway activation.

1. Cell Culture and Treatment:

-

Culture human monocytic THP-1 cells or other relevant cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Differentiate THP-1 cells into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[8]

-

Treat cells with diABZI (e.g., 10 µM) for a specified time course (e.g., 0, 1, 2, 4, 6 hours).[9][10]

2. Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3 overnight at 4°C.[6]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

This protocol is used to quantify the secretion of cytokines, such as IFN-β, into the cell culture supernatant following diABZI treatment.

1. Cell Culture and Supernatant Collection:

-

Plate cells (e.g., PMA-differentiated THP-1 cells, human PBMCs) in a 96-well plate.

-

Treat cells with various concentrations of diABZI for 24 hours.

-

Collect the cell culture supernatant.

2. ELISA Procedure (General Steps): [11][12][13]

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-β) overnight at 4°C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Determine the concentration of the cytokine in the samples by interpolating from the standard curve.

In Vivo Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of diABZI in a murine colorectal cancer model.

1. Animal Model:

-

Use female BALB/c mice (6-8 weeks old).

-

House animals in specific pathogen-free conditions.

2. Tumor Cell Implantation:

-

Subcutaneously inject CT26 colorectal cancer cells (e.g., 1 x 106 cells in 100 µL PBS) into the flank of each mouse.[14]

3. Treatment:

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

Administer diABZI (e.g., 3 mg/kg) or vehicle control (e.g., PBS) via intravenous or intraperitoneal injection at specified intervals (e.g., every 3 days for 3 doses).[14]

4. Tumor Measurement and Monitoring:

-

Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.

-

Monitor animal body weight and overall health.

5. Endpoint and Analysis:

-

Euthanize mice when tumors reach a predetermined size or at the end of the study.

-

Analyze tumor growth curves and survival data to assess the efficacy of diABZI.

Experimental Workflow Diagram

Caption: A typical workflow for characterizing diABZI's activity.

Conclusion

This compound is a promising immunotherapeutic agent with a well-defined mechanism of action. Its ability to potently activate the STING pathway through a unique binding mode leads to a robust anti-tumor and antiviral immune response. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and other STING agonists. Further investigation into the nuanced downstream effects and potential combination therapies will continue to unlock the full therapeutic potential of diABZI.

References

- 1. invivogen.com [invivogen.com]

- 2. A novel biosensor for the spatiotemporal analysis of STING activation during innate immune responses to dsDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 8. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. cloud-clone.com [cloud-clone.com]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of diABZI: A Systemically Active STING Agonist

A Technical Guide for Researchers and Drug Development Professionals

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. While the therapeutic potential of activating this pathway has been recognized for some time, early efforts were hampered by the limitations of first-generation agonists, which were primarily cyclic dinucleotides (CDNs). These molecules generally require direct intratumoral injection due to poor bioavailability. The discovery of diABZI, a non-nucleotide, systemically active small molecule, marked a significant milestone in the field of cancer immunotherapy and beyond.[1][2][3] This guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of diABZI.

Discovery: From High-Throughput Screen to a Dimeric Ligand

The journey to diABZI began with the recognized need for a STING agonist that could be administered systemically to treat metastatic cancers.[4] Researchers at GlaxoSmithKline initiated a high-throughput screen to identify small molecules that could compete with the endogenous STING ligand, cGAMP, for binding to the STING protein.[4]

This screening effort led to the identification of two amidobenzimidazole (ABZI) compounds.[4] X-ray crystallography studies revealed that these ABZI molecules bound to the cGAMP binding pocket on the C-terminal domain of the STING protein. Notably, two separate ABZI molecules were observed to bind to each STING dimer.[4]

This "two-to-one" binding stoichiometry inspired a clever design strategy: linking two ABZI molecules together. The hypothesis was that a single, dimeric molecule would have enhanced binding affinity and, consequently, greater potency. This led to the creation of a linked dimeric ABZI, or diABZI .[1][4] Further chemical optimization of this dimeric structure yielded a highly potent molecule, referred to as "compound 3," which demonstrated significantly enhanced STING activation and became the lead compound for further development.[4]

Mechanism of Action: Activating the STING Signaling Cascade

diABZI functions as a direct agonist of the STING protein.[4] Unlike endogenous CDNs which require a "closed lid" conformation of STING for activation, structural studies have shown that diABZI activates STING while the protein maintains an "open" conformation.[2][5]

Upon binding, diABZI induces a conformational change in the STING dimer, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus.[6][7] This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[7][8] Activated TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[7][8]

Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α/β).[7] Simultaneously, the activated STING-TBK1 complex can also activate the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines such as TNF-α and IL-6.[7] This dual activation of IRF3 and NF-κB results in a robust innate immune response that is crucial for its therapeutic effects.[4][7]

Preclinical Data and Therapeutic Applications

diABZI has demonstrated remarkable efficacy in a variety of preclinical models, primarily in cancer immunotherapy and as an antiviral agent.

Anti-Tumor Activity

Systemic (intravenous) administration of diABZI has been shown to elicit strong anti-tumor activity in multiple syngeneic mouse models.[1][9] In a colorectal cancer model (CT26), diABZI treatment led to complete and durable tumor regression in a significant percentage of mice.[9] This anti-tumor effect is dependent on a functional adaptive immune system, particularly CD8+ T cells.[10] The STING-induced Type I IFN response enhances the cross-presentation of tumor antigens by dendritic cells, leading to the priming and activation of tumor-specific T cells.[4] Studies have also shown that diABZI can enhance the efficacy of T-cell receptor (TCR)-engineered T-cell therapy by increasing tumor antigen presentation.[11][12]

Antiviral Efficacy

The diABZI-induced IFN response is a powerful host defense mechanism against viral infections. Preclinical studies have shown that diABZI potently inhibits the replication of a broad range of respiratory viruses, including SARS-CoV-2 and its variants, influenza A virus (IAV), and human rhinovirus (HRV).[13][14][15] In mouse models of SARS-CoV-2, intranasal administration of diABZI, even after infection has been established, provided significant protection, reducing viral loads and preventing severe disease.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of diABZI.

Table 1: In Vitro Potency of diABZI

| Assay | Cell Line / System | Species | EC50 | Reference |

| STING Activation (IFNβ Secretion) | Human PBMCs | Human | ~130 nM | [9][16] |

| STING Activation (IFNβ Secretion) | Mouse PBMCs | Mouse | ~186 nM | [16][17] |

| Comparison to cGAMP | Human PBMCs | Human | >400-fold more potent | [9] |

Table 2: Pharmacokinetic Properties of diABZI (Compound 3)

| Parameter | Species | Dose & Route | Value | Reference |

| Half-life (t½) | Mouse (BALB/c) | 3 mg/kg, IV | 1.4 hours | [10][16] |

| Area Under the Curve (AUC₀₋ₜ) | Mouse (BALB/c) | 3 mg/kg, IV | 1100 ng*h/mL | [10] |

| Volume of Distribution (Vss) | Mouse (BALB/c) | 3 mg/kg, IV | 1.7 L/kg | [10] |

| Clearance (Cl) | Mouse (BALB/c) | 3 mg/kg, IV | 2.8 L/h/kg | [10] |

Key Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of diABZI.

In Vivo Murine Tumor Model

A common workflow for assessing the anti-tumor efficacy of diABZI is as follows:

-

Cell Culture: CT26 colorectal carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Animal Studies: 6-8 week old female BALB/c mice are used. All procedures are approved by an Institutional Animal Care and Use Committee.

-

Tumor Implantation: Mice are subcutaneously inoculated in the right flank with 5 x 10⁵ CT26 cells in 100 µL of phosphate-buffered saline (PBS).

-

Treatment: When tumors reach an average volume of approximately 100 mm³, mice are randomized into treatment and vehicle control groups. diABZI is typically formulated in a vehicle such as 40% PEG400 in saline and administered via intravenous (IV) injection at a dose of 1.5 mg/kg.[10][18] Treatment is often given on a schedule, for example, on days 1, 4, and 8.[10]

-

Efficacy Measurement: Tumor dimensions are measured with calipers two to three times per week, and tumor volume is calculated using the formula: (length × width²)/2. Mouse body weight is also monitored as a measure of toxicity.

-

Immunophenotyping: At the study endpoint, tumors and spleens are harvested. Tissues are processed into single-cell suspensions. Cells are then stained with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, CD69) and analyzed by flow cytometry to determine the immune cell composition within the tumor microenvironment.[18][19]

In Vitro STING Activation Assay

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Alternatively, THP1-Dual™ cells (InvivoGen), which are engineered with reporter genes for NF-κB and IRF pathways, can be used.[2]

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of diABZI for a specified period (e.g., 24 hours).

-

Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentration of secreted IFN-β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software like GraphPad Prism.

Pharmacokinetic (PK) Study

-

Animal Dosing: Male BALB/c mice are administered a single intravenous bolus of diABZI at a specific dose (e.g., 3 mg/kg).[10]

-

Blood Sampling: At various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected via retro-orbital bleeding into tubes containing an anticoagulant (e.g., K₂EDTA).[20]

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma.

-

Bioanalysis: The concentration of diABZI in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

PK Parameter Calculation: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin to determine key PK parameters including half-life (t½), area under the curve (AUC), volume of distribution (Vss), and clearance (Cl).[10]

Future Directions and Conjugate Development

The systemic activity and favorable physicochemical properties of diABZI have made it a versatile platform for further development.[2] To enhance tumor-specific delivery and prolong circulation time, researchers have developed polymer-drug conjugates and antibody-drug conjugates (ADCs) using diABZI.[19][21][22] These strategies involve attaching diABZI to large macromolecules, often via cleavable linkers, to improve its pharmacokinetic profile and therapeutic index.[19][21] These next-generation diABZI-based therapeutics hold promise for further improving the efficacy of STING activation in cancer immunotherapy.

The discovery of diABZI has fundamentally changed the landscape of STING-targeted therapies, providing a powerful tool that can be delivered systemically to harness the immune system against cancer and infectious diseases. Ongoing research continues to build upon this foundational discovery, aiming to further refine and target the potent immunological activity of this promising therapeutic agent.

References

- 1. Design of amidobenzimidazole STING receptor agonists with systemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. biorxiv.org [biorxiv.org]

- 6. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. diABZI STING agonist-1 (Tautomerism) | STING | TargetMol [targetmol.com]

- 17. selleckchem.com [selleckchem.com]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anticancer Effect of STING Agonist-Encapsulated Liposomes on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Macromolecular Diamidobenzimidazole Conjugates Activate STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to diABZI STING Agonist-1 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to diABZI STING agonist-1 trihydrochloride, a potent and selective activator of the Stimulator of Interferon Genes (STING) pathway.

Chemical Structure and Properties

This compound is a novel, non-nucleotide-based small molecule that has emerged from high-throughput screening efforts to identify new STING ligands.[1] It is a dimeric amidobenzimidazole (diABZI) compound, designed to take advantage of the symmetrical nature of the STING protein.[2] This design, linking two amidobenzimidazole molecules, resulted in a ligand with significantly increased binding affinity for the STING receptor compared to the natural ligand, cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP).[1]

| Property | Value |

| IUPAC Name | 1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride[3] |

| Molecular Formula | C42H54Cl3N13O7[3] |

| Molecular Weight | 959.32 g/mol [4][5] |

| CAS Number | 2138299-34-8[4][6] |

| Appearance | White to yellow solid[5] |

| Canonical SMILES | COC1=CC(C(N)=O)=CC(N/2)=C1N(C/C=C/CN3/C(NC4=C3C(OCCCN5CCOCC5)=CC(C(N)=O)=C4)=N/C(C6=CC(C)=NN6CC)=O)C2=N\C(C7=CC(C)=NN7CC)=O.Cl.Cl.Cl[6] |

| Solubility | Soluble in DMSO (up to 100 mg/mL) and water (2 mg/mL).[2][4] |

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: In Vitro Potency

| Parameter | Species | Cell Type/Assay | Value |

| EC50 | Human | STING | 130 nM[4] |

| EC50 | Mouse | STING | 186 nM[4] |

| EC50 | Human | IFN-β secretion in PBMCs | 130 nM[6][7] |

| EC50 | Human | Inhibition of HCoV-229E cytopathic effect in MRC-5 cells | 3 nM[6] |

Table 2: In Vivo Pharmacokinetics

| Parameter | Species | Dosage and Administration | Value |

| Half-life | Mouse (BALB/c) | 3 mg/kg, intravenous | 1.4 hours[5] |

Mechanism of Action and Signaling Pathway

diABZI STING agonist-1 exerts its potent immunostimulatory effects by directly binding to and activating the STING receptor, a critical component of the innate immune system.[1][3] Unlike the natural STING agonists, which are cyclic dinucleotides (CDNs), diABZI is a non-nucleotide small molecule.[2] A key distinction in its mechanism is that while CDNs require STING to adopt a "closed" conformation for activation, diABZI activates the receptor while it maintains an "open" conformation.[1][2] This unique mode of action may contribute to its enhanced cellular potency.[1]

Upon binding, diABZI induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[3] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus.[3] In the nucleus, phosphorylated IRF3 acts as a transcription factor, driving the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF, and CXCL1).[1][3][6] This cascade of events initiates a powerful innate immune response and helps to prime the adaptive immune system.[1]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. invivogen.com [invivogen.com]

- 3. Buy diABZI STING agonist-1 (trihydrochloride) (EVT-12602257) [evitachem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | STING Agonist | TargetMol [targetmol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Medchemexpress LLC DIABZI STING AGONIST-1 TRIHYDR, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to diABZI: A Non-Cyclic Dinucleotide STING Agonist

This guide provides a comprehensive technical overview of diABZI (diamidobenzimidazole), a potent, non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. diABZI represents a significant advancement in the field of immuno-oncology and antiviral research due to its systemic activity and potent stimulation of innate immunity.

Introduction

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage, and initiates a potent immune response characterized by the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2] This activation bridges innate and adaptive immunity, making STING a highly attractive target for therapeutic intervention, particularly in cancer immunotherapy and for treating viral infections.[3][4]

diABZI is a novel, synthetic, non-nucleotide-based small molecule that directly binds to and activates the STING protein. Unlike natural cyclic dinucleotide (CDN) ligands, diABZI possesses improved drug-like properties, including enhanced bioavailability, allowing for systemic administration.[5] It has demonstrated significant therapeutic potential in various preclinical models, effectively inhibiting tumor growth and blocking viral replication.[6]

Chemical Properties and Structure

diABZI is a dimeric amidobenzimidazole compound designed to take advantage of the symmetrical nature of the STING dimer. This design strategy results in a high-affinity ligand that potently activates STING.

| Property | Value | Reference |

| Chemical Name | 1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide | [7] |

| Molecular Formula | C₄₂H₅₁N₁₃O₇ | [7][8] |

| Molecular Weight | 849.9 g/mol | [7][8] |

| CAS Number | 2138299-34-8 (trihydrochloride); 2138498-18-5 | [8] |

| Solubility | Water-soluble (2 mg/ml as trihydrochloride salt) |

Mechanism of Action: STING Pathway Activation

diABZI directly binds to the ligand-binding domain of the STING protein, which is predominantly localized on the endoplasmic reticulum (ER).[9] A key distinction from CDN agonists is that diABZI activates STING while maintaining the protein in an "open lid" conformation.

Upon binding, diABZI induces a conformational change in the STING dimer, leading to its activation and translocation from the ER through the Golgi to perinuclear compartments.[10] This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][10] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][10] Phosphorylated IRF3 (p-IRF3) forms homodimers, translocates to the nucleus, and drives the transcription of type I interferons, such as IFN-β.[1][10] Simultaneously, the STING pathway can also activate NF-κB signaling, leading to the production of various pro-inflammatory cytokines like IL-6 and TNF-α.[1][11]

Caption: diABZI-induced STING signaling pathway.

Quantitative Data Summary

The potency and efficacy of diABZI have been quantified across various in vitro and in vivo models.

Table 1: In Vitro Activity of diABZI

| Parameter | System | Value | Reference |

| EC₅₀ (IFN-β Secretion) | Human PBMCs | 130 nM | [5][8] |

| EC₅₀ (STING Activation) | Mouse Cells | 186 nM | [12] |

| EC₅₀ (Antiviral - HCoV-229E) | MRC-5 Cells | 3 nM | [8] |

| Binding Affinity (Kᴅ) | Human STING | ~70 nM | [13] |

| EC₅₀ (IRF Reporter) | THP1-Dual Cells (diABZI-amine) | 0.144 nM | [13] |

| EC₅₀ (IFN-β Secretion) | Murine Splenocytes (diABZI-amine) | 0.17 µM | [13] |

Table 2: In Vivo Pharmacokinetics and Efficacy of diABZI

| Parameter | Model | Dosage | Value | Reference |

| Pharmacokinetics (t₁/₂) | BALB/c Mice | 3 mg/kg (IV) | 1.4 hours | [5] |

| Tumor Growth Inhibition | CT-26 Colorectal Cancer | 3 mg/kg (IV) | Significant tumor regression; 80% tumor-free survival | [5][14] |

| Tumor Growth Inhibition | B16.F10 Melanoma | 0.035 µmol/mouse (IV) | Significant inhibition of tumor growth | [9] |

| Antiviral Activity | K18-hACE2 Mice (SARS-CoV-2) | Single intranasal dose | Reduced viral load and weight loss | [15][16] |

| Cytokine Induction | Wild-type Mice | 2.5 mg/kg | Increased serum IFN-β, IL-6, TNF, and CXCL1 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of STING agonists like diABZI. Below are protocols for key experiments.

THP-1 Dual Reporter Assay for STING Activation

This assay uses a human monocytic cell line (THP-1) engineered with an IRF-inducible luciferase reporter to quantify STING activation.[3][5]

-

Cell Culture : Culture THP1-Dual™ cells in RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and selective antibiotics (Zeocin® and Blasticidin).

-

Seeding : Plate cells at a density of ~40,000 cells per well in a 96-well white, clear-bottom plate in 75 µl of assay medium (growth medium without selective antibiotics).[3]

-

Compound Preparation : Prepare serial dilutions of diABZI in assay medium.

-

Treatment : Add 25 µl of the diluted diABZI to the wells. Include an unstimulated control (assay medium only) and a positive control (e.g., 2'3'-cGAMP).[3]

-

Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[3]

-

Luminescence Measurement : Add 100 µl of a luciferase detection reagent (e.g., QUANTI-Luc™) to each well.[3][5] Rock the plate at room temperature for 15-30 minutes to ensure cell lysis and signal stabilization.

-

Data Analysis : Measure luminescence using a luminometer. Calculate EC₅₀ values by plotting the luminescence signal against the log of the diABZI concentration and fitting to a four-parameter logistic curve.

Western Blot for STING Pathway Phosphorylation

This method is used to detect the phosphorylation of key signaling proteins (STING, TBK1, IRF3) following diABZI treatment.[7][9]

-

Cell Treatment : Seed cells (e.g., THP-1, MEFs, or cancer cell lines) and treat with diABZI (e.g., 1 µM) for various time points (e.g., 0, 30 min, 2, 4, 6 hours).[6][17]

-

Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification : Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation : Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

-

Gel Electrophoresis : Separate the protein samples on an 8-12% SDS-PAGE gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Secondary Antibody and Detection : Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Murine Colorectal Cancer Model (CT26)

This syngeneic model is used to evaluate the systemic anti-tumor efficacy of diABZI in immunocompetent mice.[5]

-

Animal Model : Use 6-8 week old female BALB/c mice.[10]

-

Tumor Cell Implantation : Subcutaneously inject 1 x 10⁶ CT26 cells in 100 µl of sterile PBS into the right flank of each mouse.[10]

-

Tumor Growth Monitoring : Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

-

Randomization and Treatment : When tumors reach a volume of approximately 50-120 mm³, randomize the mice into treatment groups (e.g., vehicle control, diABZI).[10]

-

Drug Administration : Administer diABZI systemically, for example, via intravenous (IV) injection at a dose of 3 mg/kg, every 3 days for a total of 3 treatments.[5][9]

-

Efficacy Endpoints :

-

Tumor Volume : Continue to monitor tumor volume throughout the study.

-

Survival : Monitor mice for survival. Euthanize mice when tumors reach a predetermined endpoint (e.g., 1500 mm³) or show signs of ulceration or morbidity.[9]

-

Tumor Weight : At the end of the study, excise and weigh the tumors.

-

-

Data Analysis : Compare tumor growth curves and survival rates between treatment groups using appropriate statistical analyses (e.g., two-way ANOVA for tumor growth, log-rank test for survival).

Experimental and Logical Workflows

A structured workflow is essential for the preclinical evaluation of a STING agonist.

Caption: Preclinical evaluation workflow for diABZI.

Conclusion

diABZI is a highly potent, systemically active, non-cyclic dinucleotide STING agonist with significant promise in immunotherapy. Its distinct mechanism of action and favorable pharmacological properties have established it as a valuable tool for researchers and a leading candidate for clinical development. The data and protocols outlined in this guide provide a framework for the continued investigation and development of diABZI and other next-generation STING agonists for the treatment of cancer and infectious diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. HTRF Human STING Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. meliordiscovery.com [meliordiscovery.com]

An In-depth Technical Guide to diABZI STING Agonist-1 Trihydrochloride for Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diABZI STING agonist-1 trihydrochloride, a novel non-nucleotide small molecule designed to activate the Stimulator of Interferon Genes (STING) pathway for cancer immunotherapy applications. This document details its mechanism of action, summarizes key preclinical data, provides exemplary experimental protocols, and visualizes critical pathways and workflows.

Core Concept: The STING Pathway in Immuno-Oncology

The STING pathway is a critical component of the innate immune system that connects the detection of cytosolic DNA—a sign of infection or cellular damage—to the induction of a powerful adaptive immune response.[1] In the context of oncology, activation of the STING pathway within the tumor microenvironment can transform an immunologically "cold" tumor into a "hot" one, making it recognizable and susceptible to immune-mediated destruction.[2] STING agonists, like diABZI, are being developed to intentionally trigger this pathway, initiating a cascade that promotes the cross-presentation of tumor antigens, mobilizes tumor-specific CD8+ T cells, and ultimately leads to tumor regression.[3]

diABZI: A Potent, Systemically Active STING Agonist

diABZI (dimeric amidobenzimidazole) is a next-generation, non-nucleotide STING agonist that offers significant advantages over earlier cyclic dinucleotide (CDN) agonists, such as improved potency and the ability to be administered systemically.[3][4] It was designed as a dimeric ligand to enhance its binding affinity to the symmetrical STING protein, resulting in a more than 1000-fold increase in affinity compared to its monomeric precursor.[1][4] This high-affinity binding leads to robust and selective STING activation.[3]

Mechanism of Action

diABZI's mechanism of action begins with its direct binding to the STING protein, which is located on the endoplasmic reticulum.[3][5] This binding event initiates a conformational change in STING, leading to its oligomerization and activation.[6][7] The activated STING protein then recruits and activates TANK-binding kinase 1 (TBK1).[5] TBK1 subsequently phosphorylates both itself and Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylated IRF3 translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α/β) and other interferon-stimulated genes (ISGs).[5][6]

Simultaneously, STING activation can also trigger the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6] This combined surge of interferons and cytokines remodels the tumor microenvironment, enhancing the recruitment and function of immune cells.[2] Specifically, it improves the antigen-presenting capabilities of dendritic cells and boosts the cytotoxic activity of T cells against cancer cells.[8][9]

Quantitative Data Summary

The efficacy of diABZI has been demonstrated in various preclinical models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Activity of diABZI

| Parameter | Species | EC50 (nM) | Cell Line/System | Reference |

|---|---|---|---|---|

| IFN-β Secretion | Human | 130 | Peripheral Blood Mononuclear Cells (PBMCs) | [4][10] |

| IFN-β Secretion | Mouse | 186 | Mouse PBMCs | [10] |

| IRF-Inducible Luciferase | Human | 0.144 ± 0.149 | THP1-Dual™ Reporter Cells |[2] |

Table 2: Preclinical In Vivo Efficacy of diABZI

| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |

|---|---|---|---|---|

| Colorectal (CT26) | BALB/c Mice | 1.5 mg/kg, IV (Days 1, 4, 8) | Significant tumor growth inhibition; 8/10 mice tumor-free on Day 43. | [10] |

| Pancreatic | Not Specified | Not Specified | Altered tumor architecture, increased cytotoxic T cells, decreased regulatory T cells, increased survival. | [8] |

| Breast (EO771) | C57BL/6 Mice | 0.035 µmol/mouse, IV (q3d x 3) | Inhibited tumor growth, prolonged survival, enhanced response to anti-PD-1 therapy. |[2][11] |

Table 3: Pharmacokinetic Profile of diABZI

| Parameter | Value | Animal Model | Dosing | Reference |

|---|

| Half-life (t½) | 1.4 hours | Mouse | 3 mg/kg, IV |[2][10] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments.

5.1. Protocol: In Vitro STING Activation using THP1-Dual™ Cells

This protocol measures the activation of the IRF pathway downstream of STING.

-

Cell Culture: Culture THP1-Dual™ cells (InvivoGen) according to the manufacturer's instructions in RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin.

-

Cell Seeding: Plate cells at a density of 100,000 cells per well in a 96-well flat-bottom plate in 180 µL of culture medium.

-

Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions in culture medium to create a dose-response curve (e.g., 1 µM down to 1 nM).

-

Stimulation: Add 20 µL of the diluted diABZI or vehicle control to the appropriate wells. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay:

-

Prepare QUANTI-Luc™ reagent according to the manufacturer's protocol.

-

Transfer 20 µL of the cell culture supernatant from each well to a white, sterile 96-well plate.

-

Add 50 µL of QUANTI-Luc™ to each well.

-

Immediately measure luminescence using a luminometer.

-

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.

5.2. Protocol: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

This protocol outlines a typical study to assess the systemic antitumor activity of diABZI.

-

Animal Model: Use 6-8 week old female BALB/c mice.

-

Tumor Inoculation: Subcutaneously inject 1 x 10⁶ CT26 colorectal tumor cells in 100 µL of sterile PBS into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Randomization and Treatment: When tumors reach an average volume of 80-100 mm³, randomize mice into treatment groups (e.g., Vehicle control, diABZI).

-

Drug Administration:

-

Prepare diABZI in a sterile vehicle suitable for intravenous (IV) injection (e.g., 5% Dextrose in water).

-

Administer diABZI via tail vein injection at the desired dose (e.g., 1.5 mg/kg) on specified days (e.g., Days 1, 4, and 8 post-randomization).[10]

-

-

Endpoints:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition.

-

A secondary endpoint can be overall survival, with euthanasia performed when tumors exceed a predetermined size (e.g., 1500 mm³) or show signs of ulceration.

-

-

Data Analysis: Plot average tumor growth curves for each group. Perform statistical analysis (e.g., two-way ANOVA for tumor growth, Log-rank test for survival).

diABZI's Antitumor Immune Response: A Logical Framework

The antitumor effects of diABZI are not due to direct cytotoxicity but are the result of a coordinated, multi-step immune activation process. This logical flow illustrates how the initial molecular activation translates into macroscopic tumor control.

Conclusion and Future Directions

This compound is a highly promising agent for cancer immunotherapy. Its ability to be delivered systemically and potently activate the STING pathway addresses key limitations of earlier agonists.[3] Preclinical data strongly support its capacity to induce durable antitumor responses, often in combination with other immunotherapies like checkpoint inhibitors.[2] Future research will likely focus on optimizing dosing schedules, exploring new combination therapies, identifying predictive biomarkers, and advancing diABZI and similar molecules through clinical trials for the treatment of advanced solid tumors and lymphomas.[1][12]

References

- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy [mdpi.com]

- 2. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy diABZI STING agonist-1 (trihydrochloride) (EVT-12602257) [evitachem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biorxiv.org [biorxiv.org]

- 12. sciencedaily.com [sciencedaily.com]

A Technical Guide to the Antiviral Applications of diABZI STING Agonist-1 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral response.[1][2] The pharmacological activation of this pathway represents a promising host-directed therapeutic strategy against a wide range of viral pathogens. diABZI STING agonist-1 trihydrochloride is a potent, non-nucleotide, small-molecule agonist of the STING pathway.[3][4] Unlike natural cyclic dinucleotide (CDN) ligands, diABZI exhibits improved bioavailability and potent activity across species, making it a valuable tool for research and a candidate for therapeutic development.[5][6] This document provides a comprehensive technical overview of the antiviral applications of diABZI, summarizing its mechanism of action, broad-spectrum activity, and the experimental methodologies used to characterize its effects.

Core Mechanism of Action: STING Pathway Activation

diABZI functions by directly binding to the STING protein, which is primarily located in the endoplasmic reticulum (ER).[7] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[4][8] This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[7][9] Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus.[7][9] In the nucleus, p-IRF3 drives the transcription of type I interferons (IFN-α/β) and numerous other IFN-stimulated genes (ISGs) that establish an antiviral state in the cell.[5][9] Concurrently, STING activation can also trigger the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][9]

Broad-Spectrum Antiviral Activity

diABZI has demonstrated potent antiviral activity against a diverse array of respiratory viruses.[10][11] Its host-directed mechanism of action suggests a high barrier to the development of viral resistance, a significant advantage over direct-acting antivirals.[8] The compound has shown efficacy against both RNA and DNA viruses in various preclinical models.[10][12]

Quantitative Summary of Antiviral Efficacy

The following table summarizes the quantitative data on diABZI's antiviral activity from various studies.

| Virus | Model System | Key Efficacy Metric | Result | Citation |

| SARS-CoV-2 | Calu-3 cells | EC50 | Nanomolar range | [5] |

| Calu-3 cells | Viral RNA Reduction | ~1,000-fold | [13] | |

| Primary Human Bronchial Epithelial Cells (NHBE) | Viral RNA Reduction | Significant, similar to remdesivir | [5] | |

| K18-hACE2 Mice | Viral Load Reduction | Significant reduction in lungs/nostrils | [14] | |

| Influenza A Virus (IAV) | Human Lung Cells | Inhibition of Replication | 10-15 fold reduction | [10][15] |

| C57BL/6J Mice | Viral Load Reduction (Lung) | Significant reduction at Day 1 post-infection | [10] | |

| Human Rhinovirus (HRV) | Human Lung Cells / Primary Airway Tissues | Inhibition of Replication | >2-3 log reduction | [10][16] |

| Human Coronavirus (HCoV-OC43 & 229E) | A549 / MRC-5 cells | Inhibition of Infection | Nearly complete inhibition | [17] |

| MRC-5 cells (HCoV-229E) | EC50 | 3 nM | [18][19] | |

| Parainfluenza Virus (PIV3) | Human Lung Cells | Inhibition of Replication | Potent antiviral effect | [16][20] |

Experimental Protocols and Methodologies

In Vitro Antiviral Assays

-

Cell Lines and Culture: Common cell lines include human lung epithelial cells (A549, Calu-3), human lung fibroblasts (MRC-5), and primary normal human bronchial epithelial (NHBE) cells.[5][10][18] For SARS-CoV-2 studies, A549 cells stably expressing the ACE2 receptor are often used.[17] NHBE cells can be cultured at an air-liquid interface (ALI) to create a more physiologically relevant model of the human airway.[10][11]

-

Treatment and Infection Protocol:

-

Cells are seeded in appropriate culture plates (e.g., 96-well).

-

Cells are treated with a dose-response range of diABZI or a vehicle control (e.g., DMSO). Treatment can be applied pre-infection (prophylactic) or post-infection (therapeutic).[13][20]

-

Cells are infected with the virus at a specific multiplicity of infection (MOI).

-

After an incubation period (e.g., 24-72 hours), supernatants and cell lysates are harvested for analysis.[5][17]

-

-

Quantification of Viral Replication:

-

RT-qPCR: Viral RNA is extracted from cell lysates or supernatants and quantified using reverse transcription-quantitative polymerase chain reaction, targeting a specific viral gene.[5]

-

TCID₅₀ Assay: The 50% tissue culture infectious dose assay is performed on supernatants to quantify infectious viral particles.[12]

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against viral proteins (e.g., Nucleoprotein). The percentage of infected cells is determined by microscopy.[17]

-

In Vivo Antiviral Assays

-

Animal Models: For SARS-CoV-2, K18-hACE2 transgenic mice, which express human ACE2, are commonly used as they are susceptible to infection.[8][21] For influenza studies, standard laboratory mouse strains like C57BL/6J are used.[10]

-

Treatment and Infection Protocol:

-

Mice are administered diABZI, typically via the intranasal route to target the respiratory tract.[14][21] Dosing can be prophylactic (e.g., 24 hours before infection) or therapeutic (e.g., 12 hours after infection).[13][21]

-

Mice are infected with a lethal or sub-lethal dose of the virus, also typically via the intranasal route.

-

Animals are monitored daily for weight loss and clinical signs of disease.

-

At specific time points post-infection (e.g., Days 1, 3, 7), cohorts of mice are euthanized.[10]

-

-

Quantification and Analysis:

-

Viral Load: Lungs and nasal tissues are harvested, homogenized, and viral loads are quantified by RT-qPCR or TCID₅₀/plaque assays.[14]

-

Cytokine Analysis: Bronchoalveolar lavage (BAL) fluid or lung homogenates are analyzed for cytokine and chemokine levels using ELISA or multiplex assays.[10]

-

Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., H&E) to assess inflammation and tissue damage.

-

Immune Response Profile

Activation of STING by diABZI induces a rapid and transient burst of cytokines and chemokines crucial for orchestrating the antiviral immune response.[5][8]

Quantitative Summary of Cytokine Induction

| Model System | Induced Cytokines/IFNs | Key Finding | Citation |

| Human PBMCs | IFN-β | Dose-dependent secretion (EC₅₀ = 130 nM) | [18][22] |

| Human CD14+ Monocytes | IFN-β, TNF-α, IL-6, CXCL10 | Robust transcription and secretion | [8] |

| Calu-3 Cells | Type I & III IFNs, ISGs | Robust activation of >140 IFN-pathway genes | [5] |

| Wild-Type Mice (in vivo) | IFN-β, IL-6, TNF, CXCL1 | Significant increase in serum levels post-treatment | [18][19] |

Distinct Antiviral Mechanisms

Interestingly, the downstream antiviral mechanisms engaged by STING activation can be virus-specific. While the IFN response is a primary driver of protection, other pathways can also be involved. Studies have shown that against parainfluenza virus 3 (PIV3), the antiviral activity of diABZI is dependent on the canonical TBK1-IFN pathway.[20] However, against human rhinovirus 16 (HRV16), the antiviral effect requires the induction of autophagy-related gene 5 (ATG5)-dependent autophagy, highlighting a distinct, IFN-independent mechanism.[20]

References

- 1. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Benchchem [benchchem.com]

- 4. invivogen.com [invivogen.com]

- 5. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Buy diABZI STING agonist-1 (trihydrochloride) (EVT-12602257) [evitachem.com]

- 8. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stimulator of Interferon Gene Agonists Induce an Innate Antiviral Response against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. sciencedaily.com [sciencedaily.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. caymanchem.com [caymanchem.com]

- 19. diABZI STING Agonist-1 (hydrochloride) | CAS 2138299-34-8 | Cayman Chemical | Biomol.com [biomol.com]

- 20. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 22. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for diABZI Activation of STING: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response. The development of small-molecule STING agonists has been a major focus of cancer immunotherapy and infectious disease research. Among these, the dimeric amidobenzimidazole (diABZI) class of compounds has emerged as a highly promising, systemically active STING agonist. This technical guide provides an in-depth examination of the structural and molecular basis for diABZI's activation of the STING protein. We will detail the unique binding mode of diABZI, the conformational changes it induces in STING, the downstream signaling cascade, and the experimental protocols used to elucidate these mechanisms.

The STING Agonist: diABZI

diABZI is a non-cyclic dinucleotide (non-CDN) small molecule designed to activate STING. It was developed by linking two symmetry-related amidobenzimidazole (ABZI) monomers, which were initially identified in a high-throughput screen for compounds that compete with the natural STING ligand, 2'3'-cGAMP.[1][2] This dimeric design was engineered to synergize the binding of the two monomeric units to the symmetrical STING dimer, resulting in a compound with significantly enhanced binding affinity and cellular potency.[2][3] Unlike natural CDNs, diABZI exhibits improved bioavailability, making it suitable for systemic administration.[1]

Structural Basis of STING Activation by diABZI

The activation of STING is intrinsically linked to major conformational changes within its dimeric structure. Structural studies, primarily X-ray crystallography, have been pivotal in revealing the distinct mechanism employed by diABZI compared to the endogenous ligand cGAMP.

Binding Mode and the "Open" Conformation

Crystal structures of the diABZI-STING complex reveal that the ligand binds to the same pocket on the C-terminal domain (CTD) of STING that is occupied by cGAMP.[1] However, a key distinction lies in the resulting conformation of the STING dimer.

-

cGAMP-induced "Closed" Conformation: The binding of the natural ligand, 2'3'-cGAMP, induces a significant conformational change, causing the "lid" region of the ligand-binding domain (LBD) to close over the ligand. This results in a more compact, "closed" conformation of the STING dimer.[4] This closure is a critical step for the subsequent oligomerization and activation of STING.[5]

-

diABZI-induced "Open" Conformation: In stark contrast, diABZI binding stabilizes an "open" conformation of the STING LBD.[6][7] The lid remains open, and the overall structure is more splayed.[8] This was an unexpected finding, as the closed conformation was previously thought to be a prerequisite for activation. diABZI's ability to activate STING from this open state represents a novel mechanism for a STING agonist. The 7-position of the benzimidazole (B57391) ring extends from the binding pocket, providing a potential site for covalent modification without disrupting STING binding.[6][7]

Interestingly, structural studies comparing a diABZI agonist (diABZI-a1) and a diABZI-based inhibitor (diABZI-i) showed that both bind to STING and induce a nearly indistinguishable splayed open conformation.[9] This suggests that subtle, non-obvious structural dynamics, rather than large-scale conformational changes visible in static crystal structures, may differentiate agonism from antagonism in this chemical class.

Structural and Quantitative Binding Data

The following tables summarize the key quantitative data related to diABZI's interaction with and activation of STING.

Table 1: Binding Affinity and Potency of diABZI and its Analogs

| Compound | Assay Type | Target | Value | Reference |

|---|---|---|---|---|

| diABZI | IFNβ Secretion | Human PBMCs | EC₅₀: 130 nM (>400x more potent than cGAMP) | [3] |

| diABZI-amine | IRF Luciferase Reporter | THP1-Dual™ Cells | EC₅₀: 0.144 ± 0.149 nM | [10] |

| diABZI-V/C-DBCO | IRF Luciferase Reporter | THP1-Dual™ Cells | EC₅₀: 1.47 ± 1.99 nM | [10] |

| 2'3'-cGAMP | Binding Affinity (SPR) | Human STING | Kd: 9.23 nM | |

| diABZI | Binding Affinity | STING | >1000-fold increased affinity over monomeric ABZI | [3] |

| diABZI-4 | SARS-CoV-2 Inhibition | Calu-3 Cells | EC₅₀: >100 nM |[11] |

Table 2: Structural Measurements of STING Conformations

| Ligand | STING State | Method | Apical Wing Distance | Reference |

|---|---|---|---|---|

| diABZI-a1 (agonist) | Open Conformation | X-ray Crystallography | ~47 Å | [8] |

| diABZI-i (inhibitor) | Open Conformation | X-ray Crystallography | ~52 Å | [8] |

| c[di-GMP] | Open Conformation | X-ray Crystallography | ~60 Å | [12] |

| c[G(2′,5′)pA(3′,5′)p] | Closed Conformation | X-ray Crystallography | ~38 Å |[12] |

diABZI-Induced Signaling Pathway

Upon binding of diABZI, STING is activated and traffics from the endoplasmic reticulum (ER) to the Golgi apparatus.[4] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[13] TBK1 then phosphorylates both STING itself (on Ser366) and the transcription factor Interferon Regulatory Factor 3 (IRF3).[13][14] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-α/β) and other IFN-stimulated genes (ISGs).[4][14] Concurrently, the STING pathway can also activate NF-κB signaling, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6][13]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Design of amidobenzimidazole STING receptor agonists with systemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP-AMP - Watch Related Videos [visualize.jove.com]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Effects of diABZI

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory properties of diABZI, a potent, non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. We delve into its core mechanism of action, summarize key quantitative data, outline common experimental protocols, and visualize the critical signaling cascades and workflows involved in its study.

Introduction to diABZI

Dimeric amidobenzimidazole (diABZI) is a novel, synthetic small molecule that potently activates the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA[1]. Unlike natural STING agonists like cyclic GMP-AMP (cGAMP), diABZI is not a cyclic dinucleotide (CDN) and possesses different physicochemical properties, such as improved bioavailability, allowing for systemic administration[2].

Structurally, diABZI leverages the dimeric nature of the STING protein, with two amidobenzimidazole molecules linked to form a single, optimized ligand. A key distinction in its mechanism is that diABZI activates STING while maintaining the protein in an "open" conformation, whereas CDN agonists induce a "closed" lid conformation. This unique activation mechanism, combined with its potent activity, has positioned diABZI as a promising therapeutic agent for cancer immunotherapy and as a broad-spectrum antiviral[3][4].

Core Mechanism of Action: The STING Signaling Pathway

diABZI exerts its effects by directly binding to and activating the STING protein, which is predominantly located on the endoplasmic reticulum (ER) membrane[2][4]. This binding event initiates a signaling cascade that culminates in the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines.

Upon activation by diABZI, STING translocates from the ER to the Golgi apparatus[2]. There, it recruits and activates TANK-binding kinase 1 (TBK1)[5][6]. Activated TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3)[2][5]. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-β[5][7]. Concurrently, STING activation also leads to the activation of the NF-κB pathway, which induces the expression of various pro-inflammatory cytokines such as IL-6 and TNFα[5][8].

Key Immunomodulatory Effects and Quantitative Data

The activation of the STING pathway by diABZI results in a multifaceted immune response characterized by the production of cytokines and the activation of various immune cells. These effects underpin its therapeutic potential in oncology and infectious diseases.

Cytokine and Chemokine Induction

A hallmark of diABZI activity is the rapid and potent induction of type I IFNs (IFN-α, IFN-β), pro-inflammatory cytokines (IL-6, TNFα), and chemokines (CXCL10/IP-10)[5][8]. These secreted molecules establish an anti-tumor and antiviral state in the local microenvironment.

| Compound | Cell Line/Model | Concentration | Cytokine/Gene Measured | Result | Reference |

| diABZI | Human HATs & PBLs | Not Specified | IFN-β, CXCL10, IL-6 | Significant increase at 3h and 20h | [5] |

| diABZI-ECT | THP1-Dual Cells | 5 µM | Ifnb, Cxcl10 | Gene expression peaked around 6h | [2] |

| diABZI-ECT | THP1-Dual Cells | 5 µM | Il6, Tnf | Prolonged expression relative to Ifnb | [2] |

| diABZI-4 | Human Macrophages | 50 nM | IL-6, TNFα, IFNα, IFNβ, IP-10 | Elevated levels at 24h | [8] |

| diABZI | Calu-3 Cells | 10 µM | IFNβ, IFNλ1, CXCL10, IL6 | Significant induction | [9] |

| diABZI | Mouse Model (intranasal) | 10 µg | IFN signaling pathways | Rapid activation in lung tissue | [9] |

Activation of Innate and Adaptive Immunity

diABZI modulates both innate and adaptive immune responses, creating a more robust and durable anti-tumor or antiviral effect.

-

T Cell Activation and Cytotoxicity: diABZI directly activates T cells and enhances the cytotoxicity of TCR-engineered T cells against tumor cells[5][10]. It promotes the phosphorylation of key components of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and P38[5]. Furthermore, diABZI treatment increases the expression and release of IFN-γ from T cells, a critical cytokine for anti-tumor immunity[5][10].

-

Antigen Presentation: By inducing type I IFN signaling, diABZI enhances the presentation of tumor antigens. It upregulates Major Histocompatibility Complex (MHC) class I molecules on tumor cells through a STAT1-mediated pathway, making them more visible and susceptible to killing by cytotoxic CD8+ T cells[5][10].

-

Macrophage Activation: In human macrophages, diABZI upregulates the expression of co-stimulatory molecules CD80 and CD86, which are crucial for T cell activation[8].

-

Recruitment of Immune Cells: The chemokine CXCL10, induced by diABZI, is a potent chemoattractant for immune cells, including activated T cells and NK cells, facilitating their recruitment into the tumor microenvironment[4][5].

Therapeutic Applications

Cancer Immunotherapy

diABZI has demonstrated significant anti-tumor effects in various preclinical models, including colorectal cancer, melanoma, breast cancer, and glioblastoma[1][4][5]. Its efficacy stems from its ability to remodel the tumor microenvironment from an immunosuppressive to an immunologically "hot" state. It inhibits tumor growth, induces cancer cell apoptosis, and synergizes with other treatments like radiotherapy and adoptive T-cell therapies[1][5][10]. In mouse models, diABZI treatment has been shown to suppress tumor growth significantly[5].

Antiviral Therapy

The potent induction of the type I IFN response makes diABZI a powerful broad-spectrum antiviral agent. Studies have shown that diABZI can effectively block the infection and replication of numerous viruses, including human coronaviruses (HCoV-OC43, SARS-CoV-2 and its variants), influenza A virus, and rhinoviruses[3][6][8]. A single dose administered intranasally was shown to be highly protective against severe COVID-19 in mouse models[3].

Experimental Protocols and Methodologies

Evaluating the immunomodulatory effects of diABZI involves a range of standard and specialized molecular and cellular biology techniques.

In Vitro STING Activation Assays

A common workflow to assess diABZI's activity in vitro involves treating an appropriate cell line and measuring the downstream consequences of STING activation.

-

Cell Lines:

-

THP-1 Dual™ Cells: A human monocytic cell line engineered with reporter genes for both IRF (luciferase) and NF-κB (secreted embryonic alkaline phosphatase). These are ideal for quantifying the dose-response activation of both major STING signaling arms[2].

-

Human Lung Epithelial Cells (A549, Calu-3): Used to study antiviral effects[6][9].

-

Primary Immune Cells: Peripheral blood lymphocytes (PBLs), bone marrow-derived macrophages (BMDMs), or monocyte-derived macrophages provide more physiologically relevant models[5][7][8].

-

-

Methodologies:

-

Western Blotting: Used to detect the phosphorylation of key signaling proteins, including STING, TBK1, and IRF3. This provides direct evidence of pathway activation[2][5].

-

Quantitative RT-PCR (qRT-PCR): Measures the transcriptional upregulation of target genes such as IFNB1, CXCL10, IL6, and other interferon-stimulated genes (ISGs) like OAS1 and IFIT1[2][8][9].

-

ELISA/Multiplex Immunoassays: Quantify the secretion of cytokines (e.g., IFN-β, IL-6, TNFα) and chemokines (e.g., CXCL10) into the cell culture supernatant[5][8].

-

Flow Cytometry: Analyzes the upregulation of cell surface markers on immune cells, such as CD80 and CD86 on macrophages, or markers of T cell activation[5][8].

-

Cytotoxicity Assays: Lactate dehydrogenase (LDH) assays or other cell viability assays are used to measure the ability of diABZI-stimulated immune cells (like T cells) to kill target tumor cells[5].

-

In Vivo Efficacy Models

-

Tumor Models: Syngeneic mouse tumor models (e.g., CT26 colorectal cancer, B16.F10 melanoma) are used to evaluate anti-tumor efficacy. Mice bearing subcutaneous tumors are treated with diABZI via intravenous, intraperitoneal, or intratumoral routes, and tumor growth is monitored over time[2][5].

-

Infectious Disease Models: To assess antiviral activity, transgenic mice expressing human ACE2 (for SARS-CoV-2 studies) or wild-type mice are infected with a target virus. diABZI is often administered intranasally for respiratory viruses, and outcomes like viral load, weight loss, and survival are measured[3][9].

Conclusion

diABZI is a potent and systemically active STING agonist with significant immunomodulatory capabilities. By activating the STING-TBK1-IRF3 signaling axis, it elicits a powerful type I interferon and pro-inflammatory cytokine response. This response bridges innate and adaptive immunity, leading to enhanced T cell cytotoxicity, improved antigen presentation, and the recruitment of effector immune cells. These properties confer robust anti-tumor and broad-spectrum antiviral activities, making diABZI and similar STING agonists a highly promising class of molecules for the development of next-generation immunotherapeutics. Further research will focus on optimizing delivery strategies, exploring combination therapies, and managing potential toxicities associated with systemic immune activation[2][11].

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Anticancer Effect of STING Agonist-Encapsulated Liposomes on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Stimulator of Interferon Gene Agonists Induce an Innate Antiviral Response against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for in vivo Dosing of diABZI STING Agonist-1 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the in vivo administration of diABZI STING agonist-1 trihydrochloride, a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1] The protocols and data presented are intended to assist in the design and execution of pre-clinical studies in various research areas, including oncology and virology.

Introduction

This compound is a non-nucleotide small molecule that activates the STING pathway, leading to the induction of type I interferons and other pro-inflammatory cytokines.[1][2] This activation of the innate immune system has shown therapeutic potential in various disease models.[1][3] Unlike natural STING agonists like cyclic dinucleotides (CDNs), diABZI compounds possess improved membrane permeability and pharmacological properties, making them suitable for systemic administration.[3] This guide summarizes key findings from multiple in vivo studies to aid in the effective use of this compound.

Data Presentation: In Vivo Dosing Regimens

The following tables summarize the quantitative data from various studies on the in vivo administration of diABZI and its analogs.

Table 1: Intravenous Administration